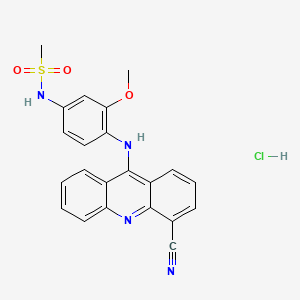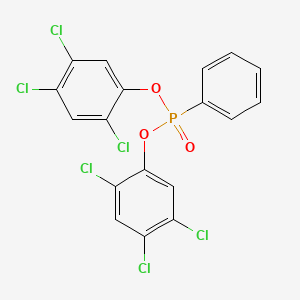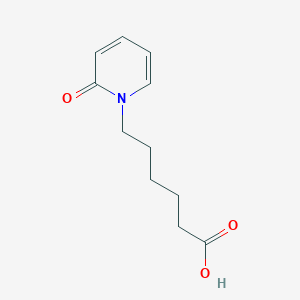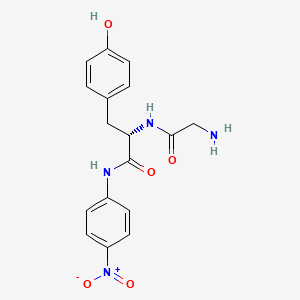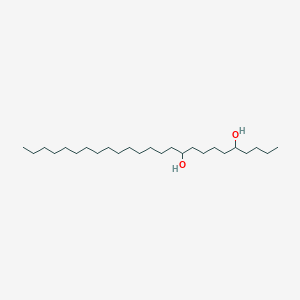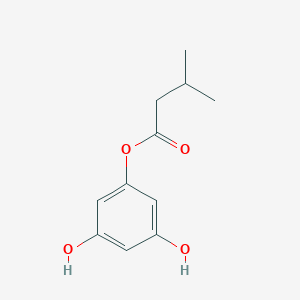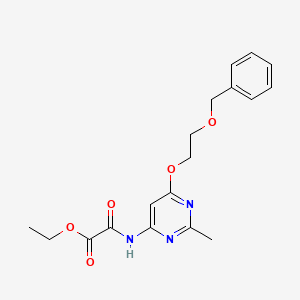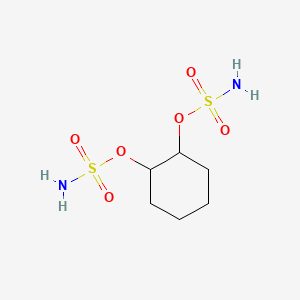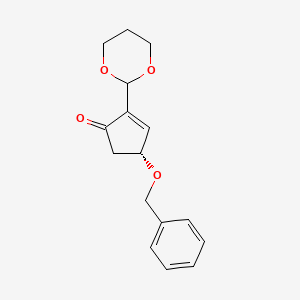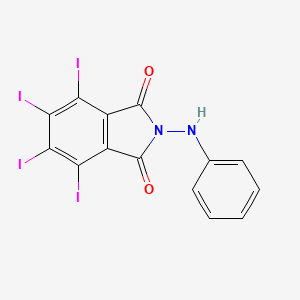
1,4-Dibromo-1,1,4,4-tetranitrobutane-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dibromo-1,1,4,4-tetranitrobutane-2,3-diol is a halogenated organic compound characterized by the presence of bromine and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Dibromo-1,1,4,4-tetranitrobutane-2,3-diol can be synthesized through the bromination of 1,1,4,4-tetranitrobutane-2,3-diol. The reaction is typically carried out in 60% acetic acid, yielding the desired product in satisfactory amounts . Another method involves the nitration of the corresponding diols using a mixture of trifluoroacetic anhydride and nitric acid .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the reactive nature of the bromine and nitro groups.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Dibromo-1,1,4,4-tetranitrobutane-2,3-diol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Nitration Reactions: The compound can be further nitrated to form dinitrates.
Common Reagents and Conditions:
Bromination: Typically carried out in acetic acid.
Nitration: Utilizes a mixture of trifluoroacetic anhydride and nitric acid.
Major Products:
1,4-Dichloro-1,1,4,4-tetranitrobutane-2,3-diol: Formed through chlorination.
This compound dinitrates: Formed through nitration.
Applications De Recherche Scientifique
1,4-Dibromo-1,1,4,4-tetranitrobutane-2,3-diol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Biological Studies:
Mécanisme D'action
The mechanism by which 1,4-dibromo-1,1,4,4-tetranitrobutane-2,3-diol exerts its effects involves interactions between its bromine and nitro groups with other molecules. The bromine atoms can participate in substitution reactions, while the nitro groups can undergo reduction or further nitration . The exact molecular targets and pathways would depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
1,4-Dichloro-1,1,4,4-tetranitrobutane-2,3-diol: Similar structure but with chlorine atoms instead of bromine.
1,4-Dibromo-2,3-butanedione: Another brominated compound with different functional groups.
Propriétés
Numéro CAS |
78800-75-6 |
|---|---|
Formule moléculaire |
C4H4Br2N4O10 |
Poids moléculaire |
427.90 g/mol |
Nom IUPAC |
1,4-dibromo-1,1,4,4-tetranitrobutane-2,3-diol |
InChI |
InChI=1S/C4H4Br2N4O10/c5-3(7(13)14,8(15)16)1(11)2(12)4(6,9(17)18)10(19)20/h1-2,11-12H |
Clé InChI |
FELDZWKVABRUFD-UHFFFAOYSA-N |
SMILES canonique |
C(C(C([N+](=O)[O-])([N+](=O)[O-])Br)O)(C([N+](=O)[O-])([N+](=O)[O-])Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


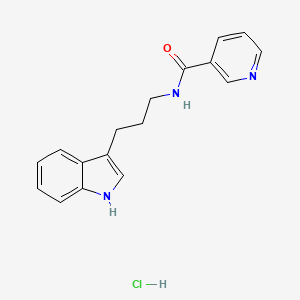
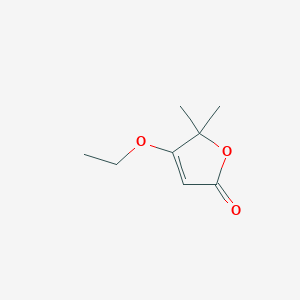
acetaldehyde](/img/structure/B14452501.png)

